molecular formula C12H13BrN2O B1532591 3-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑 CAS No. 60869-95-6

3-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑

货号 B1532591
CAS 编号: 60869-95-6
分子量: 281.15 g/mol
InChI 键: QWLOLRJEKXVXBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic aromatic compound, a bromine atom, and a tetrahydropyran group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring system, the bromine atom attached at the 3-position of the indazole, and the tetrahydropyran group attached at the 1-position of the indazole .


Chemical Reactions Analysis

As for its reactivity, the bromine atom could potentially be replaced by other groups in a substitution reaction, and the tetrahydropyran group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly more reactive compared to compounds without a halogen .

科学研究应用

缓蚀

对杂环二唑的研究,包括与 3-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑 相似的化合物,证明了它们作为缓蚀剂的潜力。这些化合物在酸性环境中降低铁腐蚀方面显示出功效,在有缓蚀剂存在的情况下,它们的电子转移阻力很大 (Babić-Samardžija 等人,2005)

合成和药用应用

吲唑衍生物,与本化合物类似,在制药和农化工业中是不可或缺的。一项关于吲唑直接 C-3 芳基化的研究揭示了其在合成与杀虫剂和药物分子相关的结构中的重要性。这一过程对于开发新的治疗剂至关重要 (Ye 等人,2013)

抗菌性能

已经合成了与 3-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑 在结构上相关的化合物,并测试了它们的抗菌活性。研究表明,这些化合物表现出有效的抗菌作用,使其成为开发新抗生素的候选者 (Prakash 等人,2011)

镇痛性能

研究还探讨了与吲唑化合物在化学上相关的三唑衍生物的镇痛特性。这些研究证明了显着的镇痛作用,表明它们在疼痛管理中的潜力 (Khanage 等人,2013)

催化应用

研究表明,涉及溴不饱和酮和芳基肼的钯催化环化,形成 1-芳基-1H-吡唑等结构,在合成 N-杂环化合物中至关重要。这些化合物在催化和材料科学中具有重要意义 (Lee 和 Cho,2012)

电致发光材料

吲唑和相关化合物已被用于为 OLED 设备开发有机半导体。这些研究为有机电子领域做出了贡献,突出了这些化合物在开发新型发光材料中的潜力 (Salunke 等人,2016)

高能材料开发

吲唑衍生物已被探索作为高能材料的前体,证明了它们在国防和材料科学中制造具有潜在应用的新型化合物方面的效用 (Zhao 等人,2017)

作用机制

The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, and optimizing its synthesis .

属性

IUPAC Name

3-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLOLRJEKXVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthesis routes and methods I

Procedure details

3,4-Dihydro-2H-pyran (0.232 mL, 2.54 mmol) and p-toluenesulfonic acid monohydrate (0.024 g, 0.127 mmol) were added to a solution of 3-bromo-1H-indazole (0.250 g, 1.269 mmol) in ethyl acetate (12.0 ml), and the mixture was heated at reflux for 48 h. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous phase was separated and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford an orange oil. This material was purified via column chromatography on silica gel (Biotage 25 g column. gradient elution with 0-25% ethyl acetate-hexane) to afford 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (0.350 g, 98%) as a colorless oil. MS (ESI, pos. ion) m/z 281, 283 [M+H]+.
Quantity
0.232 mL
Type
reactant
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-1H-indazole (500 mg) synthesized according to a method of the literature (V> Auwers, et al., J. Prakt. Chem., 1924, 314) in toluene (25 mL, manufactured by Wako Pure Chemical Industries, Ltd.), 3,4-dihydro-2H-pyrane (640 mg, manufactured by Tokyo Chemical Industry Co., Ltd.) and p-toluenesulfonic acid monohydrate (10 mg, manufactured by Wako Pure Chemical Industries, Ltd.) were added, and the mixture was heated for one hour at 80° C. The reaction solution was cooled to room temperature, and then a saturated aqueous solution of sodium hydrogen carbonate (10 mL) was added thereto. The mixture was extracted with ethyl acetate (3×20 mL), washed with brine (40 mL), and dried (MgSO4), and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1), to give 570 mg of the title compound. LC-MS: HPLC retention time 4.93 minutes, m/z 281 (M+H), condition B-1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。